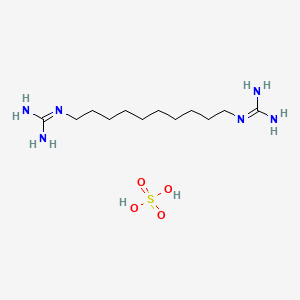

Synthalin sulfate

Beschreibung

Eigenschaften

IUPAC Name |

2-[10-(diaminomethylideneamino)decyl]guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N6.H2O4S/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16;1-5(2,3)4/h1-10H2,(H4,13,14,17)(H4,15,16,18);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKRJRJDADVBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN=C(N)N)CCCCN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An Investigative Guide to the Putative Mechanism of Action of Synthalin Sulfate on NMDA Receptors

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Synthalin, a diguanide historically investigated for its hypoglycemic properties, has been anecdotally classified as an N-methyl-D-aspartate (NMDA) receptor antagonist. However, a comprehensive, peer-reviewed elucidation of its direct mechanism of action on NMDA receptors is conspicuously absent from the current scientific literature. This technical guide moves beyond unsubstantiated claims to provide a structured, scientifically rigorous framework for investigating the potential interaction between Synthalin sulfate and NMDA receptors. We synthesize known principles of NMDA receptor pharmacology with the established actions of other guanidine-containing compounds to propose a testable hypothesis for Synthalin's mechanism. This document serves as a detailed roadmap for researchers, outlining the critical experiments, from competitive binding assays to in-depth electrophysiological characterization, required to definitively characterize the molecular interactions and functional consequences of Synthalin sulfate at the NMDA receptor.

Introduction: Re-examining a Historical Compound in a Neuromodulatory Context

Synthalin (decamethylenediguanidine) and its salt, Synthalin sulfate, emerged in the 1920s as an oral anti-diabetic agent, predating the widespread use of metformin.[1][2] Its primary mechanism in this context was thought to involve the suppression of glucagon secretion, potentially through toxic effects on pancreatic alpha-cells.[1] Despite this history, several chemical suppliers have listed Synthalin sulfate as an NMDA receptor antagonist, a claim that, while intriguing, lacks robust empirical support in peer-reviewed literature.[3][4]

The NMDA receptor is a critical ligand-gated ion channel involved in excitatory neurotransmission, synaptic plasticity, learning, and memory.[5][6] Its dysfunction is implicated in numerous neurological disorders, making it a key therapeutic target.[7][8] Given that other molecules containing the guanidine group have been shown to interact with NMDA receptors, often as non-competitive antagonists at the ion channel pore, the assertion regarding Synthalin warrants serious investigation.[9][10]

This guide is predicated on the principle of scientific integrity. We will not present the NMDA receptor antagonist activity of Synthalin as established fact. Instead, we will operate from the position of a senior application scientist proposing a research and development plan. This document will:

-

Review the foundational pharmacology of the NMDA receptor.

-

Propose a plausible, hypothetical mechanism of action for Synthalin sulfate based on the structure-activity relationships of related guanidine derivatives.

-

Provide detailed, field-proven experimental protocols to systematically test this hypothesis and fully characterize the compound's activity.

The NMDA Receptor: A Complex Allosteric Machine

A thorough investigation into a novel modulator requires a deep understanding of the target. The NMDA receptor is not a simple on/off switch but a sophisticated heterotetrameric complex, typically composed of two GluN1 and two GluN2 subunits.[11][12] Its activation is a multi-step process requiring:

-

Co-agonist Binding: Both glutamate (binding to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (binding to the GluN1 subunit), must be present.[13]

-

Depolarization: At resting membrane potentials, the channel pore is blocked by a magnesium ion (Mg²⁺). This block is only relieved by depolarization of the postsynaptic membrane, making the NMDA receptor a "coincidence detector."[11]

This complex activation mechanism offers multiple sites for pharmacological intervention, as illustrated below.

Figure 1: Key binding and modulatory sites on the NMDA receptor complex.

A Proposed Mechanism of Action for Synthalin Sulfate: Non-Competitive Channel Block

Synthalin is a long-chain aliphatic diguanide. The guanidinium group is positively charged at physiological pH, a key feature it shares with known NMDA receptor channel blockers and polyamines. Several diarylguanidine derivatives have been identified as potent non-competitive NMDA receptor antagonists that act within the ion channel.[9][14] Furthermore, polyamines, which are structurally related, can modulate receptor activity and, at high concentrations, produce a voltage-dependent block.[15]

Based on these precedents, we hypothesize that:

Synthalin sulfate acts as a non-competitive, open-channel blocker of the NMDA receptor. Its long, flexible decamethylene chain allows the positively charged guanidinium headgroups to enter the channel pore upon its opening, occluding ion flow in a voltage-dependent manner.

This mechanism is similar to that of well-characterized antagonists like MK-801 and memantine, though the kinetics of binding and unbinding would be expected to differ based on Synthalin's unique structure.[16][17]

An Experimental Workflow for Mechanism Elucidation

To rigorously test our hypothesis, a multi-stage experimental plan is required. This workflow begins with foundational binding assays and progresses to detailed electrophysiological characterization.

Figure 2: A structured experimental workflow for characterizing Synthalin sulfate's action on NMDA receptors.

Stage 1: Binding Affinity and Site Determination

Causality: Before assessing function, we must determine if Synthalin physically interacts with the NMDA receptor complex and, if so, where. This allows us to accept or reject hypotheses about competitive vs. non-competitive mechanisms.

Protocol: Competitive Radioligand Binding Assays

This protocol is designed to assess Synthalin's ability to displace radiolabeled ligands that bind to distinct sites on the NMDA receptor.

-

Preparation of Synaptic Membranes:

-

Homogenize rat forebrain tissue in ice-cold 0.32 M sucrose buffer.

-

Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes.

-

Resuspend the resulting pellet (P2 fraction) in distilled water and subject it to osmotic shock.

-

Centrifuge and wash the membranes repeatedly to remove endogenous glutamate and glycine.

-

Determine protein concentration using a Bradford or BCA assay.

-

-

Assay Conditions:

-

Assay 1: To test for channel pore binding:

-

Radioligand: [³H]MK-801 (a high-affinity open-channel blocker).

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Additions: 100 µM Glutamate and 30 µM Glycine (to open the channels, as MK-801 binding is use-dependent).

-

Test Compound: Increasing concentrations of Synthalin sulfate (e.g., 1 nM to 1 mM).

-

-

Assay 2: To test for competitive antagonism at the glutamate site:

-

Radioligand: [³H]CGP 39653 (a competitive antagonist).

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: Increasing concentrations of Synthalin sulfate.

-

-

Assay 3: To test for competitive antagonism at the glycine site:

-

Radioligand: [³H]DCKA (a competitive antagonist).

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: Increasing concentrations of Synthalin sulfate.

-

-

-

Execution:

-

Incubate synaptic membranes (50-100 µg protein) with the radioligand and varying concentrations of Synthalin sulfate for 60 minutes at room temperature.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure filter-bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known unlabeled ligand, e.g., 10 µM unlabeled MK-801 for the [³H]MK-801 assay).

-

Plot the percentage of specific binding against the log concentration of Synthalin sulfate.

-

Fit the data to a one-site or two-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ (concentration inhibiting 50% of binding) and the Hill slope.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Expected Outcome & Interpretation: If our hypothesis is correct, Synthalin sulfate should effectively displace [³H]MK-801 but will show little to no displacement of [³H]CGP 39653 or [³H]DCKA. This would provide strong evidence for a non-competitive mechanism of action at or near the ion channel pore.

| Radioligand | Target Site | Predicted Displacement by Synthalin |

| [³H]MK-801 | Ion Channel Pore | High |

| [³H]CGP 39653 | Glutamate Binding Site | Low / None |

| [³H]DCKA | Glycine Binding Site | Low / None |

| Table 1: Predicted outcomes of competitive binding assays based on the channel-blocking hypothesis. |

Stage 2: Functional Characterization via Whole-Cell Electrophysiology

Causality: Binding data alone does not confirm function. Electrophysiology is essential to measure the direct impact of Synthalin on ion flow through the NMDA receptor and to characterize the nature of the inhibition (e.g., voltage- and use-dependence).[18]

Protocol: Whole-Cell Patch-Clamp Recordings

This protocol uses cultured neurons or HEK293 cells expressing recombinant NMDA receptors.

-

Cell Preparation:

-

Culture primary cortical neurons or HEK293 cells stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).

-

Plate cells on glass coverslips suitable for microscopy and recording.

-

-

Recording Setup:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 Glucose. Crucially, this solution should be Mg²⁺-free to prevent physiological channel block. pH adjusted to 7.3.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. Cesium is used to block potassium channels. pH adjusted to 7.2.

-

Agonists: Prepare a stock solution of 100 µM NMDA + 10 µM Glycine for application.

-

Test Compound: Prepare stock solutions of Synthalin sulfate for perfusion.

-

-

Execution and Data Acquisition:

-

Establish a whole-cell patch-clamp configuration on a target cell. Clamp the membrane potential at -60 mV.

-

Concentration-Response: Apply the NMDA/Glycine solution for a set duration (e.g., 2-5 seconds) to evoke an inward current. After a stable baseline is achieved, co-apply the NMDA/Glycine solution with increasing concentrations of Synthalin sulfate. Measure the peak current amplitude at each concentration.

-

Voltage-Dependence: Evoke currents at a range of holding potentials (e.g., from -80 mV to +40 mV) in the absence and presence of a fixed concentration of Synthalin sulfate (e.g., its IC₅₀ value determined above). Plot the current-voltage (I-V) relationship.

-

Use-Dependence: Repetitively apply short pulses of NMDA/Glycine (e.g., 100 ms pulses at 1 Hz). After a stable baseline is established, perfuse Synthalin sulfate and continue the pulsing protocol. Measure the progressive decline in the peak current amplitude.

-

-

Data Analysis:

-

Concentration-Response: Plot the normalized peak current as a function of Synthalin concentration and fit with the Hill equation to determine the IC₅₀.

-

Voltage-Dependence: Compare the I-V curves. A channel blocker will show greater inhibition at negative potentials, where the electrical gradient drives the positively charged molecule into the pore, and less inhibition at positive potentials.

-

Use-Dependence: Plot the peak current of each pulse against time. A use-dependent (open-channel) blocker will show a faster rate of block during repetitive stimulation compared to the block observed during a single, prolonged application.

-

Expected Outcome & Interpretation: If Synthalin is an open-channel blocker, the data will show a concentration-dependent inhibition of the NMDA-evoked current. The I-V curve will show strong inward rectification in the presence of Synthalin, indicating voltage-dependent block at negative potentials. The repetitive stimulation protocol will demonstrate a cumulative block, confirming use-dependence.

| Parameter | Predicted Result for Channel Block |

| IC₅₀ | Quantifiable value from concentration-response |

| Voltage-Dependence | Block increases at hyperpolarized potentials |

| Use-Dependence | Block increases with repetitive receptor activation |

| Table 2: Predicted electrophysiological profile of Synthalin sulfate as a non-competitive channel blocker. |

Conclusion and Future Directions

The classification of Synthalin sulfate as an NMDA receptor antagonist in commercial databases presents an intriguing but unverified claim. Scientific rigor demands that we move beyond this assertion to empirical validation. The investigative framework presented in this guide, founded on the hypothesis of non-competitive channel block, provides a clear and logical path forward.

By systematically executing the described binding and electrophysiological protocols, researchers can:

-

Confirm or refute a direct interaction with the NMDA receptor.

-

Identify the specific binding site and mechanism of action.

-

Quantify the potency and characterize the functional properties of the inhibition.

Should these studies confirm a novel interaction, further investigation into subunit selectivity (e.g., using cells expressing GluN2B, GluN2C, or GluN2D subunits) and in vivo efficacy in models of neurological disease would be warranted. This foundational work is the first and most critical step in transforming a historical compound with an anecdotal claim into a rigorously characterized pharmacological tool.

References

- Structure, function, and allosteric modulation of NMDA receptors. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdLuprh29aGPBDKNeGWLt6LxjwsSamaydNvxKFAxsUr95WuOyzi54qCaRuuz9k14kK9unUg65zkSVRdjKLMfxJ9rDKQL4E5NMTJ20a82JAd72Oup5LNUENxWOmb8uQ2cNYA94m63KdQeBhtAHPCOFzh4lmi4Ch5mnsflAYPEQPUgYW4sJZaFHeGSt50Z598FZT38o404H_JrZHAw==]

- NMDA receptor - Wikipedia. (Source: en.wikipedia.org) [URL: https://en.wikipedia.org/wiki/NMDA_receptor]

- Pharmacology of NMDA Receptors. (Source: NCBI) [URL: https://www.ncbi.nlm.nih.gov/books/NBK57158/]

- Structure, Function, and Pharmacology of NMDA Receptor Channels. (Source: SciSpace) [URL: https://typeset.io/papers/structure-function-and-pharmacology-of-nmda-receptor-1j8v3x4g]

- Structural insights into NMDA receptor pharmacology. (Source: Portland Press) [URL: https://portlandpress.com/biochemsoctrans/article/51/4/1515/233083/Structural-insights-into-NMDA-receptor]

- Development of a selective competitive receptor binding assay for the determination of the affinity to NR2B containing NMDA receptors. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/11718878/]

- Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/8125211/]

- Basic pharmacology of NMDA receptors. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/25509633/]

- Structure and function of NMDA-type glutamate receptor subunits. (Source: Elsevier) [URL: https://www.elsevier.es/en-revista-revista-mexicana-anestesiologia-341-articulo-estructura-y-funcion-de-las-S048479031100055X]

- A Structural Biology Perspective on NMDA Receptor Pharmacology and Function. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4801633/]

- Pharmacology of NMDA Receptors. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/320146313_Pharmacology_of_NMDA_Receptors]

- Electrophysiological Investigation of NMDA Current Properties in Brain Slices. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/28986876/]

- Structure, Function, and Pharmacology of NMDA Receptor Channels. (Source: Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Structure%2C-Function%2C-and-Pharmacology-of-NMDA-Vyklick%C3%BD-Korinek/97e5518b0688005476d05f32a77a94f0f000300a]

- Synthalin: a lost lesson for glucagon suppression in diabetes therapeutics. (Source: Oxford Academic) [URL: https://academic.oup.com/jpp/article/75/6/655/7069106]

- Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.9b00517]

- Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. (Source: europepmc.org) [URL: https://europepmc.org/article/med/10449089]

- Antagonism of NMDA receptors by butanesulfonyl-homospermine guanidine and neuroprotective effects in in vitro and in vivo. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/22119002/]

- A Head-to-Head Comparison of Guanidine Derivatives as Modulators of Key Biological Targets. (Source: Benchchem) [URL: https://www.benchchem.

- Synthalin: a lost lesson for glucagon suppression in diabetes therapeutics. (Source: Aston Publications Explorer)

- NMDA Receptor Function and Physiological Modulation. (Source: Zito Lab) [URL: https://zitolab.ucdavis.edu/wp-content/uploads/sites/461/2015/01/Lau_Zito_2009.pdf]

- The Use of Ligand Binding in Assays of NMDA Receptor Function. (Source: jove.com) [URL: https://www.jove.com/v/2482/the-use-of-ligand-binding-in-assays-of-nmda-receptor-function]

- Effects of guanine nucleotides on N-methyl-D-aspartate receptor-ligand interactions. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/2556272/]

- SYNTHALIN SULFATE CAS#: 301-15-5. (Source: ChemicalBook) [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6341028.htm]

- Dynamic Regulation of NMDA Receptor Transmission. (Source: Journal of Neurophysiology) [URL: https://journals.physiology.org/doi/full/10.1152/jn.00698.2012]

- Synthalin A sulfate | Biguanylated Diamine. (Source: MedchemExpress.com) [URL: https://www.medchemexpress.

- of competitive NMDA receptor antagonists Fluorescence response from a... (Source: ResearchGate) [URL: https://www.researchgate.

- Chemical structures of guanidine, Syn A and B, galegine and metformin. (Source: ResearchGate) [URL: https://www.researchgate.

- Synthalin sulfate | C12H30N6O4S | CID 176520395. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.

- Synthesis and some properties of sulfate esters and sulfamates of iodothyronines. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/3820464/]

- Dopamine-derived Guanidine Alkaloids from a Didemnidae Tunicate: Isolation, Synthesis and Biological Activities. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11075199/]

- SYNTHALIN SULFATE | 111-23-9. (Source: ChemicalBook) [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6341028_EN.htm]

- NMDA receptor antagonist - Wikipedia. (Source: en.wikipedia.org) [URL: https://en.wikipedia.org/wiki/NMDA_receptor_antagonist]

- Structural Insights into Competitive Antagonism in NMDA Receptors. (Source: YouTube) [URL: https://www.youtube.

- NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381338/]

- Structural insights into competitive antagonism in NMDA receptors. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3947493/]

- NMDA Receptor Antagonists and Alzheimer's. (Source: WebMD) [URL: https://www.webmd.com/alzheimers/nmda-receptor-antagonists]

- OBSERVATIONS ON THE USE OF SYNTHALIN IN THE TREATMENT OF DIABETES MELLITUS. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2481079/]

- NMDA Receptor Antagonists. (Source: Tocris Bioscience) [URL: https://www.tocris.com/pharmacology/nmda-receptor-antagonists]

- N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/37658097/]

- Underlying mechanism for NMDA receptor antagonism by the anti-inflammatory drug, sulfasalazine, in mouse cortical neurons. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/16490218/]

- A historical perspective on the discovery of statins. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3108295/]

- The Novel Neuroprotective Action of Sulfasalazine through Blockade of NMDA Receptors. (Source: aspetjournals.org) [URL: https://jpet.aspetjournals.org/content/305/1/48]

- Pharmacology of oral hypoglycaemic drugs. (Source: Deranged Physiology) [URL: https://derangedphysiology.com/main/cicm-primary-exam/required-reading/endocrinology-and-metabolism/Chapter%201.3.1/pharmacology-of-oral-hypoglycaemic-drugs]

- History of diabetes: from ants to analogs. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/22188739/]

- Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3232223/]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. publications.aston.ac.uk [publications.aston.ac.uk]

- 3. SYNTHALIN SULFATE CAS#: 301-15-5 [m.chemicalbook.com]

- 4. SYNTHALIN SULFATE | 111-23-9 [chemicalbook.com]

- 5. rupress.org [rupress.org]

- 6. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 7. portlandpress.com [portlandpress.com]

- 8. Basic pharmacology of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antagonism of NMDA receptors by butanesulfonyl-homospermine guanidine and neuroprotective effects in in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMDA receptor - Wikipedia [en.wikipedia.org]

- 12. Structure and function of NMDA-type glutamate receptor subunits | Neurología (English Edition) [elsevier.es]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 17. NMDA Receptor Antagonists and Alzheimer's [webmd.com]

- 18. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and synthesis of N,N'-1,10-Decanediylbisguanidine sulfate

An In-depth Technical Guide to the Chemical Structure and Synthesis of N,N'-1,10-Decanediylbisguanidine Sulfate

Introduction

N,N'-1,10-Decanediylbisguanidine sulfate, also known as Synthalin, is a molecule of significant interest due to the prevalence of the guanidinium functional group in medicinal chemistry and material science. The guanidinium group, a key feature in the amino acid arginine, is a strong base that is protonated under physiological conditions, enabling it to participate in a variety of non-covalent interactions such as hydrogen bonding and salt bridges. These interactions are crucial for molecular recognition in biological systems. The presence of two guanidinium moieties separated by a flexible ten-carbon aliphatic chain in N,N'-1,10-decanediylbisguanidine sulfate imparts unique properties, making it a valuable compound for various research applications. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven methodology for its synthesis, and essential information on its structural elucidation and safe handling.

Chemical Structure and Properties

The chemical structure of N,N'-1,10-decanediylbisguanidine sulfate consists of a central decane chain linking two terminal guanidinium groups. The positive charges on the guanidinium groups are counterbalanced by a sulfate anion.

-

IUPAC Name: 1,1'-(decane-1,10-diyl)diguanidine; sulfuric acid

-

Synonyms: Synthalin sulfate, N,N-1,10-Decanediylbis(guanidine) H2SO4

-

CAS Number: 111-23-9

-

Molecular Formula: C12H30N6O4S

-

Molecular Weight: 354.47 g/mol

Table 1: Physicochemical Properties of N,N'-1,10-Decanediylbisguanidine Sulfate

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid | Based on typical appearance of similar organic salts. |

| Solubility | Soluble in water | The salt nature of the compound suggests good water solubility. |

| Melting Point | >300 °C (decomposes) | High melting points are characteristic of organic salts. |

| pKa | ~13.5 | The guanidinium group is a very strong base. |

Synthesis of N,N'-1,10-Decanediylbisguanidine Sulfate

The synthesis of N,N'-1,10-decanediylbisguanidine sulfate is achieved through the guanidinylation of 1,10-decanediamine. Several methods exist for the formation of guanidines from primary amines[1][2]. A reliable and straightforward approach involves the use of S-methylisothiourea sulfate as the guanidinylating agent. This method is advantageous as it avoids the use of highly toxic reagents like cyanogen bromide and the sulfate salt of the product is often directly obtained or can be formed in a subsequent step.

Reaction Principle

The synthesis involves a nucleophilic substitution reaction where the primary amine groups of 1,10-decanediamine attack the electrophilic carbon atom of S-methylisothiourea. This results in the displacement of methyl mercaptan (a gas) and the formation of the guanidinium group. The reaction is typically carried out in an aqueous or alcoholic solvent, and heating is often employed to drive the reaction to completion.

Caption: Synthesis workflow for N,N'-1,10-Decanediylbisguanidine Sulfate.

Experimental Protocol

Materials:

-

S-Methylisothiourea sulfate (CAS: 867-44-7)[5]

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating mantle

-

Büchner funnel and filter flask

-

Vacuum oven

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 17.23 g (0.1 mol) of 1,10-decanediamine in 100 mL of deionized water. Gentle heating may be required to achieve complete dissolution.[6]

-

Addition of Guanidinylating Agent: To the stirred solution, add 27.83 g (0.1 mol) of S-methylisothiourea sulfate in one portion.[5][7] The molar ratio of diamine to S-methylisothiourea sulfate is 1:1, providing two guanidinylating equivalents for each diamine molecule.

-

Reaction: Heat the reaction mixture to reflux (approximately 100 °C) with continuous stirring. Maintain the reflux for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Crystallization: After the reaction is complete, remove the heating mantle and allow the mixture to cool slowly to room temperature. Further cooling in an ice bath will promote the crystallization of the product.

-

Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crystals with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified N,N'-1,10-decanediylbisguanidine sulfate in a vacuum oven at 60-70 °C to a constant weight.

Structural Elucidation

Confirmation of the synthesized N,N'-1,10-decanediylbisguanidine sulfate structure is achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of the product is expected to show characteristic absorption bands for the functional groups present.[8]

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3100 | N-H stretching | Guanidinium group |

| 2920-2850 | C-H stretching | Aliphatic chain |

| ~1650 | C=N stretching | Guanidinium group |

| ~1560 | N-H bending | Guanidinium group |

| ~1100 | S=O stretching | Sulfate anion |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the carbon-hydrogen framework of the molecule.[9][10][11]

-

¹H NMR (in D₂O):

-

A broad singlet corresponding to the N-H protons of the guanidinium groups (exchangeable with D₂O).

-

A triplet at approximately δ 3.1-3.3 ppm corresponding to the two methylene groups adjacent to the guanidinium nitrogen atoms (-CH₂-NH-).

-

A series of multiplets in the range of δ 1.2-1.6 ppm corresponding to the eight methylene groups of the decane backbone.

-

-

¹³C NMR (in D₂O):

-

A signal at approximately δ 157-159 ppm for the guanidinium carbon (C=N).

-

A signal around δ 41-43 ppm for the methylene carbons adjacent to the nitrogen atoms.

-

Several signals in the aliphatic region (δ 25-30 ppm) for the remaining methylene carbons of the decane chain.

-

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the dicationic part of the molecule. The expected m/z value for the [M]²⁺ ion would be approximately 128.14.

Safety and Handling

-

1,10-Decanediamine: This compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.[12]

-

S-Methylisothiourea sulfate: This reagent is harmful if swallowed and can cause skin and eye irritation.[1][5]

-

N,N'-1,10-Decanediylbisguanidine sulfate: While specific toxicity data is limited, it should be handled with care, assuming it may be an irritant.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed, plausible synthesis protocol for N,N'-1,10-decanediylbisguanidine sulfate. The presented methodology, based on established guanidinylation chemistry, offers a reliable route for the preparation of this valuable compound for research and development purposes. The outlined analytical techniques are essential for the structural verification and purity assessment of the final product. Adherence to the safety guidelines is crucial for the safe handling of all chemicals involved in the synthesis.

References

-

Zong, L., Wang, C., Moeljadi, A. M. P., Ye, X., Ganguly, R., Li, Y., Hirao, H., & Tan, C.-H. (2016). Bisguanidinium dinuclear oxodiperoxomolybdosulfate ion pair-catalyzed enantioselective sulfoxidation. Nature Communications, 7, 13455. [Link]

-

Zong, L., Wang, C., Moeljadi, A. M. P., Ye, X., Ganguly, R., Li, Y., Hirao, H., & Tan, C.-H. (2016). Bisguanidinium dinuclear oxodiperoxomolybdosulfate ion pair-catalyzed enantioselective sulfoxidation. ResearchGate. [Link]

-

Tolmachev, S. E., et al. (2013). A solution-phase parallel synthesis of alkylated guanidines from thioisocyanates and amines. Molecular Diversity, 17(3), 471–477. [Link]

-

Jalil, M. A., et al. (2016). Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. ResearchGate. [Link]

-

Zong, L., et al. (2016). Bisguanidinium dinuclear oxodiperoxomolybdosulfate ion pair-catalyzed enantioselective sulfoxidation. Nature Communications, 7, 13455. [Link]

-

Tai, A. W., & Lien, E. J. (1986). Infrared Absorption and Proton Nuclear Magnetic Resonance Spectra of Novel N-Hydroxyguanidines. Spectroscopy Letters, 19(5), 473-494. [Link]

-

Baran, P., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1285–1329. [Link]

-

ResearchGate. (n.d.). The ¹H NMR spectrum of guanidinium salicylate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of polymeric guanidine derivatives. Retrieved from [Link]

-

Biggs, B. S., & Bishop, W. S. (1943). Decamethylenediamine. Organic Syntheses, 23, 25. [Link]

-

Tolmachev, S. E., et al. (2013). A solution-phase parallel synthesis of alkylated guanidines from thioisocyanates and amines. ResearchGate. [Link]

-

Zong, L., et al. (2016). Bisguanidinium dinuclear oxodiperoxomolybdosulfate ion pair-catalyzed enantioselective sulfoxidation. Nature Communications, 7, 13455. [Link]

-

SpectraBase. (n.d.). Guanidine, monohydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Baran, P., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journals. [Link]

-

Sugimura, H., et al. (2021). Synthesis of Optically Active Polyguanidines by Polyaddition Reaction of Biscarbodiimides with Chiral Diamines. Polymers, 13(23), 4075. [Link]

-

ChemBK. (n.d.). Decane-1,10-diamine. Retrieved from [Link]

-

Zong, L., et al. (2016). Enantioselective Sulfoxidation Catalyzed by a Bisguanidinium Diphosphatobisperoxotungstate Ion Pair. Angewandte Chemie International Edition, 55(25), 7101–7105. [Link]

-

ChemRxiv. (n.d.). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Retrieved from [Link]

-

MDPI. (n.d.). Improved Synthesis of N-Methylcadaverine. Retrieved from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

Early studies on "Synthalin" and its hypoglycemic effects

An In-Depth Technical Guide to the Early Studies of Synthalin and its Hypoglycemic Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Before the widespread availability of insulin, the management of diabetes mellitus was a significant clinical challenge, prompting a search for effective oral hypoglycemic agents. This guide provides a detailed technical examination of the early research into Synthalin, one of the first synthetic oral antidiabetic drugs developed in the 1920s. Derived from guanidine, a compound found in the plant Galega officinalis, Synthalin initially generated considerable excitement for its ability to lower blood glucose levels. This document delves into the genesis of Synthalin, the primitive yet foundational experimental methodologies used to assess its efficacy and mechanism of action, its proposed effects on pancreatic alpha-cells and peripheral glucose metabolism, and the ultimate toxicological findings that led to its clinical decline. By re-examining this "lost lesson" in pharmacology, this guide aims to offer valuable insights into the historical context of antidiabetic drug discovery and the enduring relevance of early therapeutic strategies in modern research.

The Dawn of Oral Antidiabetic Agents: The Guanidine Connection

The quest for an oral treatment for diabetes has roots in traditional herbal medicine. For centuries, the perennial herb Galega officinalis, also known as goat's rue or French lilac, was used as a folk remedy for symptoms associated with diabetes.[1][2][3] Scientific investigation in the early 20th century identified guanidine as the plant's primary glucose-lowering component.[2][4] In 1918, Watanabe demonstrated that injecting guanidine into rabbits induced hypoglycemia, providing a pharmacological basis for the herb's traditional use.[1][5] However, guanidine itself was too toxic for clinical application, precluding its use as a medicine.[3][5]

This discovery spurred efforts to synthesize guanidine derivatives that could retain the hypoglycemic effect while reducing toxicity.[1][6] This line of inquiry led directly to the development of the diguanides, a novel class of compounds characterized by a polymethylene chain flanked by two guanidine groups.[7]

The Synthesis of Synthalin A and B

In 1926, working in Germany, E. Frank, M. Nothmann, and A. Wagner synthesized and reported on two such diguanides:

These compounds, particularly Synthalin, represented a momentous step forward, offering the first viable synthetic oral alternative to injectable insulin.[1] Their introduction was met with great enthusiasm, with prominent figures like Oskar Minkowski hailing them as an "insulin-like substance" for the "great army of mild and medium severe diabetics."[1]

Early Investigations into the Hypoglycemic Mechanism of Action

The 1920s and 1930s lacked the sophisticated tools of modern molecular biology; direct measurement of hormones like insulin and glucagon was not yet possible.[5][9] Researchers, therefore, had to infer the mechanism of action of Synthalin through a combination of in vivo animal studies, glucose tolerance tests, and histopathological examination of tissues. The evidence pointed towards a dual mechanism: a primary toxic effect on the pancreas and secondary effects on peripheral glucose metabolism.

The Alpha-Cell Toxin Hypothesis

A substantial body of early research indicated that Synthalin's primary mode of action was the selective destruction of pancreatic alpha-cells.[5][10][11] At the time, the role of the pancreas in hyperglycemia was known, but the specific function of glucagon, secreted by alpha-cells, as a counter-regulatory hormone to insulin was just beginning to be understood.[5] The prevailing hypothesis was that by damaging these cells, Synthalin reduced the secretion of the hyperglycemic factor (glucagon), thereby lowering blood glucose.[5][10] This effect was observed with little to no initial damage to the insulin-secreting beta-cells.[5]

This proposed mechanism is visualized in the pathway diagram below.

Later studies using isolated islets from guinea pigs confirmed that Synthalin A markedly affected islet morphology, stimulated glucagon secretion acutely (a potential sign of cytotoxic release), and simultaneously inhibited glucose oxidation within the islet cells.[12]

Extra-Pancreatic Effects

Beyond its impact on the pancreas, Synthalin was also shown to influence peripheral tissues. Studies by Bodo and Marks revealed that Synthalin depleted the liver of glycogen and induced the breakdown of muscle glycogen.[13] This contrasted sharply with the action of insulin. Further research by Blatherwick et al. suggested that Synthalin prevented normal glyconeogenesis (the formation of glucose from non-carbohydrate sources), likely contributing to its hypoglycemic effect.[13]

Seminal Experimental Methodologies of the Era

To appreciate the early findings, one must understand the experimental context. The protocols of the 1920s were foundational, relying on whole-animal physiology and classical biochemistry.

Experimental Protocol: In Vivo Hypoglycemia Assessment in Rabbits

This generalized protocol is based on the common methodologies described in early literature for testing hypoglycemic agents.[1][13]

Objective: To determine the effect of Synthalin on the blood glucose concentration of a live animal model.

Methodology:

-

Animal Selection and Acclimation: Healthy adult rabbits of a consistent weight range were selected for the study. Animals were housed individually and allowed to acclimate to the laboratory environment for several days.

-

Fasting: To establish a stable baseline glucose level and eliminate the variable of food intake, rabbits were fasted for 18-24 hours prior to the experiment, with water provided ad libitum.

-

Baseline Blood Sampling: A baseline blood sample (approx. 0.2 mL) was collected from the marginal ear vein.

-

Drug Administration:

-

A precisely weighed dose of Synthalin A or B was dissolved in sterile saline.

-

The solution was administered to the test group via subcutaneous injection or oral gavage.

-

A control group received an equivalent volume of sterile saline.

-

-

Serial Blood Sampling: Blood samples were collected from the ear vein at regular intervals post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours). The prolonged action of Synthalin necessitated a longer observation period compared to insulin studies.[1]

-

Blood Glucose Analysis: Blood glucose concentration was determined using a colorimetric method, such as the Folin-Wu method, which was standard at the time. This involved protein precipitation followed by the reduction of a copper reagent by glucose, with the resulting color change quantified against a known standard.

-

Data Analysis: The percentage change in blood glucose from baseline was calculated for each time point for both the Synthalin and control groups. The results were then plotted to visualize the hypoglycemic effect over time.

Summary of Early Clinical and Preclinical Findings

Clinical testing of Synthalin began shortly after its synthesis. In 1927, Elliot Joslin in Boston treated eight individuals with insulin-dependent diabetes and noted positive effects, including reductions in glycosuria (sugar in the urine).[5][9]

Quantitative Efficacy and Dosage

The efficacy of Synthalin varied significantly among individuals.[5][9] The potency was often compared directly to that of insulin, providing a functional measure of its glucose-lowering power in an era before standardized dose-response curves were common.

| Parameter | Finding | Species/Subject | Source |

| Insulin Equivalence | 1 mg of Synthalin was found to replace 1 unit of insulin in some patients, while others required 3 mg to replace 1 unit. | Human | [5][9] |

| Insulin Dose Reduction | One patient successfully reduced their daily insulin dose from 28 units to 16 units while on Synthalin. | Human | [5][9] |

| Duration of Action | The hypoglycemic effect lasted for more than 24 hours, significantly longer than soluble insulin available at the time. | Human | [1] |

| Route of Administration | Achieved comparable results when administered orally or via subcutaneous injection. | Animal (Dog) | [14] |

| Species Sensitivity | Distinct species differences in sensitivity to the glycemic effects of Synthalin were noted across various animal studies. | Rabbit, Guinea Pig, Cat, Dog, Bird | [5] |

The Toxicological Profile and Decline of Synthalin

Despite its initial promise, reports of significant toxicity began to surface within months of Synthalin's introduction.[1] The side effects were severe and ultimately led to its withdrawal from the market.

Key Toxicities:

-

Hepatic Toxicity: The most significant concern was liver damage, with reports of acute hepatitis and, at high doses, liver necrosis.[1][2][6] This was the primary reason for its discontinuation.

-

Nephrotoxicity: Studies in rabbits and observations in patients revealed that Synthalin could cause acute nephritis (kidney damage).[6][13]

-

Gastrointestinal Distress: Side effects were common and included anorexia, nausea, abdominal distress, and diarrhea.[1]

In 1928, after a review by the British Medical Research Council, the drug was withdrawn in England.[1] German authorities, however, were less convinced of the hepatotoxicity evidence and continued its use into the mid-1930s and, in some cases, the 1940s.[1][7][14]

Conclusion: The Legacy of a "Lost Lesson"

Synthalin represents a critical, albeit cautionary, chapter in the history of diabetes treatment. It was a pioneering effort that validated the concept of oral hypoglycemic therapy and established the guanidine chemical backbone as a viable starting point for antidiabetic drugs. The research into its mechanism, though limited by the tools of the time, correctly identified the importance of the pancreatic alpha-cell and glucagon in glucose homeostasis—a concept that is central to modern diabetes therapeutics, such as GLP-1 receptor agonists and DPP-4 inhibitors.[5]

The failure of Synthalin due to its toxicity underscored the critical importance of the therapeutic index in drug development. However, its story did not end there. The closely related biguanide molecules, phenformin and, most notably, metformin, were identified around the same time but their potential was not realized until decades later.[5] Metformin, a derivative of the same guanidine lineage, is now the most widely prescribed first-line oral agent for type 2 diabetes worldwide, a testament to the enduring legacy of the early research sparked by a medieval herbal remedy and pursued by the developers of Synthalin.

References

-

Tattersall, R. (2008). Early history of oral hypoglycaemic agents. DiabetesontheNet. [Link]

-

Östenson, C. G. (1983). Effects of the biguanide synthalin A on the pancreatic A2-cell of the guinea pig. Experimental and Clinical Endocrinology, 81(3), 255–262. [Link]

-

Thomas, K. G., Klempel, N. J., Flatt, P. R., Bailey, C. J., & Moffett, R. C. (2023). Synthalin: a lost lesson for glucagon suppression in diabetes therapeutics. Journal of Pharmacy and Pharmacology, rgad010. [Link]

-

Thomas, K. G., et al. (2023). Synthalin: a lost lesson for glucagon suppression in diabetes therapeutics. ResearchGate. [Link]

-

Farrar, D., & Turrentine, M. (2014). A Brief History of the Development of Diabetes Medications. Diabetes Spectrum, 27(2), 134–137. [Link]

-

ResearchGate. (n.d.). Chemical structures of diguanides: Synthalin A and Synthalin B. [Link]

-

Lerman, I. (2021). Historical Development of Oral Antidiabetic Agents: The Era of Fortuitous Discovery. Medical Sciences, 9(4), 70. [Link]

-

Ramadori, G. P. (2023). From Synthalin to Metformin: is a Century Cycle of Biguanides as Oral Antidiabetic drugs Now Closed?. Preprints.org. [Link]

-

Thomas, K. G., et al. (2023). Synthalin: a lost lesson for glucagon suppression in diabetes therapeutics. Ulster University's Research Portal. [Link]

-

Thomas, K. G., et al. (2023). Synthalin: a lost lesson for glucagon suppression in diabetes therapeutics. Aston Publications Explorer. [Link]

-

ResearchGate. (n.d.). Chemical structures of guanidine, Syn A and B, galegine and metformin. [Link]

-

ResearchGate. (n.d.). Chemical structure of guanidine, galegine...Synthalin A...Synthalin B.... [Link]

-

St P. J. (2016). Medications for type 2 diabetes: a short historical perspective. EMJ Diabetes, 4(1), 51-54. [Link]

-

Creutzfeldt, W., & Moench, A. (1958). [Comparative studies with the hypoglycemic guanidine derivatives, Synthalin B and phenylethyldiguanide (DBI); a contribution to the problem of so-called A cell poison]. Endokrinologie, 36(3-4), 167–185. [Link]

-

Bischoff, F., Sahyun, M., & Long, M. (1929). Guanidine Structure and Hypoglycemia. Journal of Biological Chemistry, 81(1), 325-349. [Link]

-

ResearchGate. (n.d.). Chemical structures of the active ingredient from Galega officinalis.... [Link]

-

Thomas, K. G., et al. (2023). Synthalin: a lost lesson for glucagon suppression in diabetes therapeutics. PubMed. [Link]

-

Wikipedia. (n.d.). Synthalin. [Link]

-

Bailey, C. J. (2017). Metformin: historical overview. Diabetologia, 60(9), 1566–1576. [Link]

Sources

- 1. diabetesonthenet.com [diabetesonthenet.com]

- 2. A Brief History of the Development of Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.aston.ac.uk [publications.aston.ac.uk]

- 4. blog.profil.com [blog.profil.com]

- 5. academic.oup.com [academic.oup.com]

- 6. karger.com [karger.com]

- 7. Synthalin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Synthalin: a lost lesson for glucagon suppression in diabetes therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the biguanide synthalin A on the pancreatic A2-cell of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] 326 Guanidine Structure and Hypoglycemia | Semantic Scholar [semanticscholar.org]

- 14. preprints.org [preprints.org]

Guanidine-Based Compounds as Modulators of Glutamate Receptors: A Technical Guide

This in-depth technical guide provides a comprehensive overview of guanidine-based compounds as modulators of glutamate receptors. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of glutamate receptor function, the unique chemical properties of the guanidinium group, and the application of key experimental techniques for the characterization of these interactions. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The Central Role of Glutamate Receptors in Neuroscience

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), and its receptors are pivotal in mediating the majority of fast excitatory synaptic transmission.[1] These receptors are broadly classified into two main superfamilies: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).[2] This guide will focus on the iGluR family, which are ligand-gated ion channels that directly mediate neuronal depolarization and are crucial for synaptic plasticity, learning, and memory.[3]

The iGluR family is further subdivided into three main classes based on their selective agonists:

-

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: These receptors mediate the fast, initial component of excitatory postsynaptic currents (EPSCs).[4]

-

N-methyl-D-aspartate (NMDA) receptors: Unique in their requirement for both glutamate and a co-agonist (glycine or D-serine) for activation, NMDA receptors are also voltage-dependently blocked by magnesium ions (Mg2+).[4][5] This feature allows them to act as coincidence detectors, requiring both presynaptic glutamate release and postsynaptic depolarization for activation. NMDA receptors are highly permeable to calcium ions (Ca2+), which act as a critical second messenger in intracellular signaling cascades.[5]

-

Kainate receptors: These receptors have a more complex role in both pre- and postsynaptic signaling, contributing to the regulation of synaptic transmission and plasticity.[1]

Dysfunction of glutamatergic signaling is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, stroke, neurodegenerative diseases like Alzheimer's and Parkinson's, and depression.[2][6][7] Consequently, the pharmacological modulation of glutamate receptors presents a significant therapeutic opportunity.[2]

The Guanidinium Group: A Key Pharmacophore for Glutamate Receptor Modulation

The guanidinium group, the functional moiety of the amino acid arginine, is a highly basic and polar functional group that is protonated at physiological pH.[8][9] Its unique chemical properties, including its planar structure and ability to form multiple hydrogen bonds and electrostatic interactions, make it an important pharmacophore in drug design.[9][10]

The guanidinium group can engage in a variety of non-covalent interactions, which are critical for its recognition by biological targets:

-

Hydrogen Bonding: The planar guanidinium ion can act as a four-fold hydrogen bond donor, allowing for strong and specific interactions with carboxylate, phosphate, and sulfate anions commonly found in biological systems.[11][12]

-

Electrostatic Interactions (Salt Bridges): The positive charge of the guanidinium group facilitates strong electrostatic interactions with negatively charged amino acid residues such as aspartate and glutamate.[13]

-

Cation-π Interactions: The guanidinium cation can interact favorably with the electron-rich π systems of aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.[14][15]

These diverse interaction capabilities allow guanidine-containing compounds to bind with high affinity and specificity to the ligand-binding domains and allosteric sites of glutamate receptors, which are rich in acidic and aromatic residues.

Investigating Guanidine-Glutamate Receptor Interactions: Key Methodologies

A multi-faceted experimental approach is essential to fully characterize the interaction of guanidine-based compounds with glutamate receptors. This section outlines three core techniques, providing both the "how" and the "why" behind their application.

Electrophysiology: Probing Receptor Function in Real-Time

Principle: Whole-cell patch-clamp electrophysiology is the gold standard for studying the function of ion channels like iGluRs.[16][17][18][19] This technique allows for the direct measurement of ionic currents flowing through the receptor channels in response to agonist application, providing high temporal and spatial resolution.[16][17][18][19] By recording these currents in the presence and absence of a modulating compound, we can determine its effect on receptor activity (e.g., potentiation, inhibition, or alteration of kinetics).

Experimental Workflow:

Figure 1: General workflow for whole-cell patch-clamp electrophysiology experiments.

Detailed Protocol: Whole-Cell Patch-Clamp Recording from Transfected HEK293 Cells

-

Cell Preparation:

-

Culture tsA201 cells and transiently transfect them with plasmids encoding the desired glutamate receptor subunits (e.g., GluN1/GluN2A for NMDA receptors).[20]

-

Co-transfect with a fluorescent protein (e.g., eGFP) to identify successfully transfected cells.[20]

-

Plate the cells onto glass coverslips 24-48 hours post-transfection.[20]

-

-

Recording Setup:

-

Transfer a coverslip to a recording chamber on an inverted microscope stage.

-

Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, adjusted to pH 7.2.

-

-

Data Acquisition:

-

Identify a fluorescently labeled cell and approach it with the recording pipette while applying positive pressure.[20]

-

Form a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.[16]

-

Clamp the cell at a holding potential of -60 mV.

-

Use a fast perfusion system to apply the agonist (e.g., 100 µM glutamate and 30 µM glycine for NMDA receptors) for a brief duration (e.g., 100 ms).[20]

-

Record the resulting inward current using an appropriate amplifier and data acquisition software.

-

After establishing a stable baseline response, co-apply the guanidine-based compound with the agonist at various concentrations.

-

Wash out the compound and ensure the response returns to baseline.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked current in the absence and presence of the modulator.

-

Calculate the percentage of inhibition or potentiation for each concentration of the compound.

-

Plot the concentration-response data and fit it with the Hill equation to determine the IC50 (for antagonists) or EC50 (for potentiators).

-

Calcium Imaging: Visualizing Receptor-Mediated Influx

Principle: For Ca2+-permeable glutamate receptors like NMDA receptors, changes in intracellular Ca2+ concentration ([Ca2+]i) can serve as a reliable readout of receptor activity.[21][22][23] Calcium imaging utilizes fluorescent indicators that change their spectral properties upon binding to Ca2+, allowing for the visualization and quantification of [Ca2+]i changes in real-time.[21] This technique is particularly useful for high-throughput screening of compounds.

Experimental Workflow:

Figure 3: General workflow for competitive radioligand binding assays.

Detailed Protocol: [3H]MK-801 Binding Assay for the NMDA Receptor Channel Site

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of the radioligand MK-801 (e.g., 1-5 nM). [24] * Add increasing concentrations of the unlabeled guanidine-based compound.

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor, e.g., 10 µM MK-801).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand. [25] * Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the guanidine-based compound.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Structure-Activity Relationships and Therapeutic Potential

The data generated from these assays are crucial for establishing structure-activity relationships (SAR). By systematically modifying the chemical structure of a guanidine-based lead compound and evaluating its activity, researchers can identify the key molecular features required for potent and selective modulation of a specific glutamate receptor subtype. For instance, the polyamine derivative BsHSPMG, which contains a guanidine group, shows potent inhibitory effects on NR1/NR2A and NR1/NR2B subtypes of NMDA receptors, suggesting it penetrates the channel pore. [26] The development of selective guanidine-based modulators holds significant therapeutic potential for a variety of CNS disorders. [2][27]For example:

-

NMDA receptor antagonists have been investigated for their neuroprotective effects in stroke and traumatic brain injury.

-

AMPA receptor positive allosteric modulators (AMPAR PAMs) are being explored as cognitive enhancers and for the treatment of depression. [28][29][30]* Kainate receptor modulators may offer novel therapeutic avenues for epilepsy and pain.

Conclusion

Guanidine-based compounds represent a promising class of molecules for the modulation of glutamate receptors. Their unique chemical properties allow for high-affinity interactions with these critical CNS targets. A thorough understanding and application of key experimental techniques such as patch-clamp electrophysiology, calcium imaging, and radioligand binding assays are essential for the successful discovery and development of novel guanidine-based therapeutics for a range of neurological and psychiatric disorders. The continued exploration of the rich chemical space of guanidine-containing molecules, guided by robust pharmacological characterization, will undoubtedly pave the way for new and improved treatments for these debilitating conditions.

References

-

Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central. Available at: [Link]

-

Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation. RSC Publishing. Available at: [Link]

-

Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology. Available at: [Link]

-

Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews. Available at: [Link]

-

Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. University of Kentucky. Available at: [Link]

-

Guanidine group: Definition and pharmaceutical applications. ResearchGate. Available at: [Link]

-

MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. Available at: [Link]

-

Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions. PMC. Available at: [Link]

-

Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Arizona State University. Available at: [Link]

-

Investigating Glutamate Receptor Trafficking. JoVE Journal. Available at: [Link]

-

Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. PMC. Available at: [Link]

-

Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. Springer. Available at: [Link]

-

Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors. Springer Nature Experiments. Available at: [Link]

-

Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Springer Nature Experiments. Available at: [Link]

-

Biological Activities of Guanidine Compounds. PubMed. Available at: [Link]

-

Glutamate Receptors. Neuroscience - NCBI Bookshelf. Available at: [Link]

-

Arginine: I. Interactions of Its Guanidinium Moiety with Branched Aliphatic Side Chains. ACS Publications. Available at: [Link]

-

Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

(PDF) Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. ResearchGate. Available at: [Link]

-

Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. PMC. Available at: [Link]

-

Glutamate receptor. Wikipedia. Available at: [Link]

-

Preferential Interactions of Guanidinum Ions with Aromatic Groups over Aliphatic Groups. PMC. Available at: [Link]

-

Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC. Available at: [Link]

-

In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells. PMC. Available at: [Link]

-

(PDF) Research Journal of Pharmaceutical, Biological and Chemical Sciences Guanidine Group: Definition and Pharmaceutical Applications. ResearchGate. Available at: [Link]

-

Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders. PMC. Available at: [Link]

-

Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

-

Imaging Extracellular Waves of Glutamate during Calcium Signaling in Cultured Astrocytes. The Journal of Neuroscience. Available at: [Link]

-

A Review of Molecular Imaging of Glutamate Receptors. MDPI. Available at: [Link]

-

Radioligand Binding Detection of Receptors in Brain Membranes. Springer. Available at: [Link]

-

The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. Frontiers in Molecular Neuroscience. Available at: [Link]

-

Antagonism of NMDA receptors by butanesulfonyl-homospermine guanidine and neuroprotective effects in in vitro and in vivo. PubMed. Available at: [Link]

-

Radioreceptor binding studies with glutamate and aspartate. PubMed. Available at: [Link]

-

Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology. PMC. Available at: [Link]

-

A Novel Family of Negative and Positive Allosteric Modulators of NMDA Receptors. PMC. Available at: [Link]

-

Clinical applications of small-molecule GABAAR modulators for neurological disorders. Frontiers in Pharmacology. Available at: [Link]

-

Therapeutic potential of GABA(B) receptor ligands in drug addiction, anxiety, depression and other CNS disorders. PubMed. Available at: [Link]

-

Physiological astrocytic calcium levels stimulate glutamate release to modulate adjacent neurons. PNAS. Available at: [Link]

-

Biased modulators of NMDA receptors control channel opening and ion selectivity. PMC. Available at: [Link]

-

AMPA receptor positive allosteric modulator. Wikipedia. Available at: [Link]

-

Therapeutic potential of metabotropic glutamate receptor modulators. PubMed. Available at: [Link]

-

AMPA receptor modulators as cognitive enhancers. PubMed. Available at: [Link]

-

Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action. PubMed Central. Available at: [Link]

-

Recent Advances in the Modulation of Pain by the Metabotropic Glutamate Receptors. MDPI. Available at: [Link]

-

Glutamate Receptor Ion Channels: Structure, Regulation, and Function. PMC. Available at: [Link]

-

Therapeutic Potential of Metabotropic Glutamate Receptor Modulators. Bentham Science. Available at: [Link]

-

Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road. PMC. Available at: [Link]

-

Clonidine and guanfacine attenuate phencyclidine-induced dopamine overflow in rat prefrontal cortex: Mediating influence of the alpha-2A adrenoceptor subtype. PubMed Central. Available at: [Link]

-

AMPA Receptor Positive Allosteric Modulators: Potential for the Treatment of Neuropsychiatric and Neurological Disorders. PubMed. Available at: [Link]

Sources

- 1. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 2. Therapeutic potential of metabotropic glutamate receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docs.abcam.com [docs.abcam.com]

- 4. rupress.org [rupress.org]

- 5. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preferential Interactions of Guanidinum Ions with Aromatic Groups over Aliphatic Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scholars.uky.edu [scholars.uky.edu]

- 18. asu.elsevierpure.com [asu.elsevierpure.com]

- 19. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

- 20. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 22. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]

- 23. In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. Antagonism of NMDA receptors by butanesulfonyl-homospermine guanidine and neuroprotective effects in in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 29. AMPA receptor modulators as cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. AMPA Receptor Positive Allosteric Modulators: Potential for the Treatment of Neuropsychiatric and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Guanidine Derivatives for NMDA Receptor Subunits

A Senior Application Scientist's Perspective on Structure, Function, and Experimental Considerations

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory synaptic transmission, is a ligand-gated ion channel with profound implications for synaptic plasticity, learning, and memory.[1][2] Its dysregulation is implicated in a host of neurological disorders, making it a prime target for therapeutic intervention.[1] The receptor's complexity arises from its heterotetrameric structure, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 (A-D) subunits.[2][3] This subunit diversity gives rise to a variety of NMDA receptor subtypes with distinct pharmacological and biophysical properties.[4][5]

This guide delves into the binding affinity of a fascinating class of compounds—guanidine derivatives—for NMDA receptor subunits. While the historical compound Synthalin sulfate, a diguanidine, has been noted as an NMDA receptor antagonist, specific binding affinity data for its interaction with various NMDA receptor subunits is conspicuously absent in the current body of scientific literature.[3][6] Therefore, this guide will broaden its scope to explore the well-documented interactions of other guanidine derivatives, particularly diarylguanidines, with the NMDA receptor. We will examine the structure-activity relationships that govern their binding, the experimental methodologies used to quantify these interactions, and the functional consequences of their binding.

The Guanidine Moiety: A Privileged Scaffold for NMDA Receptor Antagonism

The guanidinium group, characterized by its planar Y-shape and delocalized positive charge, is a key pharmacophore in a variety of biologically active molecules. Its ability to form multiple hydrogen bonds and engage in electrostatic interactions makes it an effective mimic of the side chain of arginine, a crucial amino acid in many protein-ligand interactions.[7] In the context of the NMDA receptor, several guanidine derivatives have been identified as potent non-competitive antagonists, acting at the ion channel pore in a manner similar to well-known blockers like MK-801 and phencyclidine (PCP).[1][8]

Synthalin Sulfate: A Historical Compound with Uncharacterized NMDA Receptor Affinity

Synthalin, or decamethylenediguanidine, was initially developed in the 1920s as an oral hypoglycemic agent.[9] However, its clinical use was abandoned due to significant toxicity.[9] While some sources describe Synthalin sulfate as an NMDA receptor antagonist, detailed characterization of its binding affinity and subunit selectivity is lacking.[3][6]

Chemical Structure of Synthalin

Caption: Chemical structure of Synthalin (decamethylenediguanidine).

The flexible decamethylene chain connecting the two guanidinium groups in Synthalin suggests a different structural profile compared to the more rigid diarylguanidines that have been extensively studied as NMDA receptor antagonists. This structural difference likely influences its binding mode and affinity.

Diarylguanidines: Potent and Selective NMDA Receptor Antagonists

A significant body of research has focused on diarylguanidine derivatives as non-competitive NMDA receptor antagonists.[1][8] These compounds have been systematically modified to explore the structure-activity relationships (SAR) that govern their affinity and selectivity.

Structure-Activity Relationships of Diarylguanidines

Studies have shown that the nature and position of substituents on the aryl rings, as well as substitutions on the guanidine nitrogen atoms, play a crucial role in determining the binding affinity for the NMDA receptor ion channel site.[1]

-

Aryl Ring Substituents: Symmetrically substituted diphenylguanidines with ortho or meta substituents on the phenyl rings generally exhibit greater affinity for the NMDA receptor ion channel site compared to their para-substituted counterparts.[1] For instance, an isopropyl group at the ortho position and an ethyl group at the meta position have been shown to be favorable.[1]

-

Unsymmetrical Diarylguanidines: The introduction of asymmetry, such as having a naphthalene ring on one nitrogen and a substituted phenyl ring on the other, can lead to a significant increase in affinity for the NMDA receptor ion channel site.[1]

-

Guanidine Nitrogen Substituents: Adding small alkyl groups (e.g., methyl or ethyl) to the guanidine nitrogens can maintain high affinity for the NMDA receptor while reducing affinity for sigma receptors, thereby improving selectivity.[1]

Quantitative Binding Affinity Data

The binding affinity of these compounds is typically determined using radioligand displacement assays, often with [3H]MK-801, a high-affinity NMDA receptor channel blocker.[1][10] The affinity is expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Compound | Target Site | IC50 (nM) | Reference |

| N-1-naphthyl-N'-(3-ethylphenyl)guanidine | NMDA Receptor Ion Channel | ~100 | [1] |

| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | NMDA Receptor Ion Channel | 36 | [1] |

| Pentamidine | NMDA Receptor | 410 | [11] |

| Diminazene | NMDA Receptor | 13000 | [11] |

| 4',6-diamidino-2-phenylindole (DAPI) | NMDA Receptor | 3100 | [11] |

Note: The IC50 values for pentamidine, diminazene, and DAPI were determined electrophysiologically at a holding potential of -80 mV.[11]